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Compound of Interest

Compound Name: 2-Chloroaniline hydrochloride

Cat. No.: B085806

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloroaniline hydrochloride, a compound of interest in pharmaceutical and chemical
research. Due to the limited availability of publicly accessible, complete spectral datasets for 2-
chloroaniline hydrochloride, this document presents the available data for the parent
compound, 2-chloroaniline, and provides a scientifically grounded discussion on the expected
spectral characteristics of its hydrochloride salt. Detailed experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are
also included to enable researchers to generate their own data.

Chemical Structure and Properties

e Chemical Name: 2-Chloroanilinium chloride

e Synonyms: 2-Chloroaniline HCI, o-chloroaniline hydrochloride
e CAS Number: 137-04-2[1]

e Molecular Formula: CeH7CI2N[2]

e Molecular Weight: 164.03 g/mol [2]

o Appearance: White to light yellow crystalline powder|[3]
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» Solubility: Soluble in water and methanol[2]

Spectroscopic Data

While a complete set of verified spectral data for 2-chloroaniline hydrochloride is not readily
available in public repositories, the following sections provide data for the free base, 2-
chloroaniline, and discuss the anticipated spectral changes upon protonation to the
hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group in 2-chloroaniline to form the anilinium ion in 2-chloroaniline
hydrochloride is expected to cause a significant downfield shift (to higher ppm values) of the
aromatic proton signals due to the increased electron-withdrawing effect of the -NHs* group.
The protons of the ammonium group itself would likely appear as a broad singlet. The choice of
solvent is critical for NMR analysis of amine hydrochlorides; deuterated dimethyl sulfoxide
(DMSO-de) is a common and suitable solvent.

2.1.1. *H NMR Data of 2-Chloroaniline (Free Base)

The following table summarizes the reported *H NMR spectral data for 2-chloroaniline.

Chemical Shift (ppm) Multiplicity Assignment
7.22 d Aromatic Proton
7.03 t Aromatic Proton
6.72 d Aromatic Proton
6.67 t Aromatic Proton
3.92 s (broad) -NHz Protons

(Data sourced from
ChemicalBook, specific

assignments may vary)[4]

2.1.2. 3C NMR Data of 2-Chloroaniline (Free Base)
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Protonation is also expected to influence the 3C NMR spectrum, with the carbon atom attached
to the nitrogen atom (C1) and the ortho and para carbons experiencing shifts.

Chemical Shift (ppm) Assignment
142.9 C-N
129.1 C-H
127.4 C-H
119.0 C-Cl
116.9 C-H
115.4 C-H

(Data represents typical values for 2-
chloroaniline and may vary based on solvent

and conditions)

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloroaniline hydrochloride will exhibit characteristic bands
corresponding to the anilinium ion (-NHs*). The N-H stretching vibrations of the -NHs* group
are expected to appear as a broad band in the region of 3000-2500 cm~*. The N-H bending
vibrations will also be present.

2.2.1. Key IR Absorption Bands for 2-Chloroaniline (Free Base)
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Wavenumber (cm~?) Assignment

3440, 3360 N-H stretching (asymmetric and symmetric)
3050 Aromatic C-H stretching

1620 N-H bending (scissoring)

1490 Aromatic C=C stretching

745 C-Cl stretching

(Assignments are based on typical values for

aromatic amines and chloroarenes)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of aromatic compounds is sensitive to the electronic nature of the
substituents. Protonation of the amino group to form the anilinium ion reduces the electron-
donating character of the nitrogen, which typically leads to a hypsochromic shift (blue shift, to
shorter wavelengths) of the primary absorption bands and a decrease in molar absorptivity.

2.3.1. UV-Vis Absorption Data of 2-Chloroaniline (Free Base) in Ethanol

Molar Absorptivity () .
Amax (nm) (L'mol-*-cm-?) Transition

232 ~6600 m— T

283 ~2000 n- T

(Data is a composite from
available literature and should

be considered approximate)[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-
chloroaniline hydrochloride.
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NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 2-chloroaniline
hydrochloride.

Materials:

2-Chloroaniline hydrochloride

Deuterated dimethyl sulfoxide (DMSO-de)

NMR tubes (5 mm)

Pipettes and vials
Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of 2-chloroaniline hydrochloride and
dissolve it in approximately 0.6 mL of DMSO-de in a clean, dry vial.

o Transfer: Transfer the solution to an NMR tube.
 Instrumentation: Place the NMR tube in the spectrometer.
e Acquisition:

o Acquire a *H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer,
a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

o Acquire a 133C NMR spectrum. This will require a larger number of scans due to the low
natural abundance of 13C.

e Processing: Process the spectra using appropriate software. Reference the *H spectrum to
the residual DMSO peak at 2.50 ppm and the 13C spectrum to the DMSO-ds quintet at 39.52

ppm.

IR Spectroscopy
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Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid 2-chloroaniline
hydrochloride.

Materials:

2-Chloroaniline hydrochloride

Potassium chloride (KCI), spectroscopy grade, dried

Agate mortar and pestle

Pellet press
Procedure:
o Sample Preparation (KCl Pellet):

o Place approximately 1-2 mg of 2-chloroaniline hydrochloride and 100-200 mg of dry
KCI powder in an agate mortar.

o Gently grind the mixture to a fine, homogeneous powder. Note: Due to potential ion
exchange with KBr, KCl is the recommended matrix for hydrochloride salts.

o Pellet Formation: Place the powder mixture into a pellet die and apply pressure according to
the manufacturer's instructions to form a transparent or translucent pellet.

e Analysis: Place the KClI pellet in the sample holder of the FTIR spectrometer and acquire the
spectrum over the range of 4000-400 cm™1,

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (Amax) and molar absorptivity (€) of 2-
chloroaniline hydrochloride in a suitable solvent.

Materials:
e 2-Chloroaniline hydrochloride

» Methanol, spectroscopic grade
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e Volumetric flasks and pipettes
e Quartz cuvettes (1 cm path length)
Procedure:

o Stock Solution Preparation: Accurately weigh a small amount of 2-chloroaniline
hydrochloride to prepare a stock solution of known concentration (e.g., 1 mg/mL) in
methanol.

o Working Solutions: Prepare a series of dilutions from the stock solution to find a
concentration that gives a maximum absorbance between 0.5 and 1.5.

e Spectral Acquisition:
o Fill a quartz cuvette with methanol to use as a blank.
o Record the baseline spectrum.
o Record the UV-Vis spectrum of the sample solution from approximately 400 nm to 200 nm.

o Data Analysis: Determine the wavelength(s) of maximum absorbance (Amax). Calculate the
molar absorptivity (€) using the Beer-Lambert law (A = ebc), where A is the absorbance at
Amax, b is the path length (1 cm), and c is the molar concentration.

Workflow and Logical Relationships

The following diagrams illustrate the workflow for the spectroscopic analysis of 2-chloroaniline
hydrochloride and the logical relationships between the different analytical techniques.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b085806?utm_src=pdf-body
https://www.benchchem.com/product/b085806?utm_src=pdf-body
https://www.benchchem.com/product/b085806?utm_src=pdf-body
https://www.benchchem.com/product/b085806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

2-Chloroaniline

Hydrochloride

Spectrosca

IR Spectroscopy UV-Vis Spectroscopy

Data Interpretation

pic Analysi$

NMR Spectroscopy |
(1H’ 13C)

'H & 3C NMR Provides information on the chemical environment, connectivity, and number of protons and carbons.
Defines Carbon-Hydrogen Framework

IR Spectroscopy dentifies functional groups based on their characteristic vibrational frequencies. {Molecular Structure(The

complete arrangement of atoms and bonds in the molecule.}

Characterizes Conjugated System

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b085806?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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